4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile
Description
Properties
IUPAC Name |
4-[3-(triazol-1-yl)azetidin-1-yl]sulfonylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c13-7-10-1-3-12(4-2-10)20(18,19)16-8-11(9-16)17-6-5-14-15-17/h1-6,11H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVWSWGJXOZOMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C#N)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile typically involves a multi-step process. The azetidine ring can be introduced through nucleophilic substitution reactions, and the sulfonyl group is often added via sulfonation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reaction in continuous flow reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can yield various oxidized triazole derivatives, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets. For instance, the triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity to its target, while the azetidine ring can provide structural stability .
Comparison with Similar Compounds
Triazole-Azetidine Derivatives
- 4-(3-{4-[(4-Fluorophenoxy)methyl]-1H-1,2,3-triazol-1-yl}azetidine-1-carbonyl)benzonitrile (S727-0380): Structure: Replaces the sulfonyl group with a carbonyl, introducing a 4-fluorophenoxy-methyl substituent on the triazole. Molecular Weight: 377.38 g/mol vs. ~373.40 g/mol (target compound).
4-(5-Methyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazol-1-yl)benzonitrile :
Benzonitrile-Triazole Hybrids
4-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]benzonitrile (3b) :
5-(4-(Pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives :
Pharmacological and Physicochemical Properties
Table 1: Comparative Pharmacological Data
Biological Activity
The compound 4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile is a synthetic organic molecule that incorporates both triazole and azetidine moieties. These structural features are known to enhance biological activity, particularly in medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 284.33 g/mol. The structure consists of a benzonitrile core linked to a sulfonyl group and an azetidine ring substituted with a triazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₄O₂S |
| Molecular Weight | 284.33 g/mol |
| CAS Number | [insert CAS number] |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The triazole ring is particularly noted for its potential anti-microbial and anti-inflammatory properties, as it can mimic natural substrates or inhibit target proteins.
Antimicrobial Activity
Research indicates that compounds containing triazole structures exhibit significant antimicrobial properties. For instance, the presence of the triazole moiety in related compounds has been shown to enhance their efficacy against multidrug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves the inhibition of bacterial cell division proteins like FtsZ, suggesting that similar pathways may be exploited by our compound.
Anticancer Potential
The sulfonamide derivatives have been explored for their anticancer activities due to their ability to inhibit specific kinases involved in tumor progression. Studies have shown that related compounds can effectively target Polo-like kinase 4 (PLK4), which is crucial for centriole biogenesis and has implications in cancer cell proliferation . The potential for our compound to act as a PLK4 inhibitor warrants further investigation.
Case Studies
- Antibacterial Efficacy : A study on related azetidine-triazole derivatives demonstrated potent antibacterial activity against various Gram-positive strains, outperforming established antibiotics like ciprofloxacin . This suggests that the compound may share similar or enhanced antibacterial properties.
- Anticancer Activity : In vitro studies on sulfonamide derivatives indicated significant cytotoxic effects against cancer cell lines, prompting further exploration into their mechanism of action and structure-activity relationships (SAR) .
Future Directions
Given the promising biological activities associated with this compound, future research should focus on:
- In vivo studies to assess pharmacokinetics and toxicity.
- Structure-activity relationship (SAR) studies to optimize efficacy.
- Mechanistic studies to elucidate specific targets within microbial and cancerous cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
